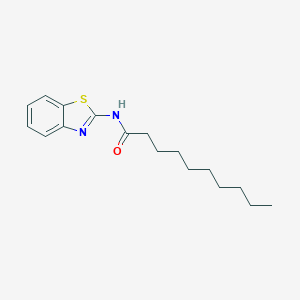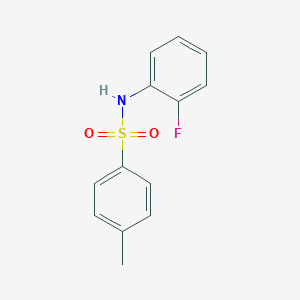
2-iodo-N-(4-isopropylphenyl)benzamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-iodo-N-(4-isopropylphenyl)benzamide, also known as ML239, is a compound that has gained attention in scientific research for its potential in treating various diseases.
Wirkmechanismus
2-iodo-N-(4-isopropylphenyl)benzamide works by inhibiting the activity of a protein called heat shock protein 90 (Hsp90). Hsp90 is involved in the folding and stabilization of many proteins that are important for cell growth and survival. By inhibiting Hsp90, 2-iodo-N-(4-isopropylphenyl)benzamide disrupts the activity of these proteins and induces cell death in cancer cells and protects neurons from damage in neurodegenerative diseases.
Biochemical and Physiological Effects:
2-iodo-N-(4-isopropylphenyl)benzamide has been shown to have a variety of biochemical and physiological effects. In cancer cells, 2-iodo-N-(4-isopropylphenyl)benzamide induces apoptosis by activating the caspase pathway and inhibiting the Akt/mTOR pathway. In Alzheimer's disease, 2-iodo-N-(4-isopropylphenyl)benzamide reduces the accumulation of amyloid-beta plaques by inhibiting the activity of gamma-secretase, an enzyme involved in the production of amyloid-beta. In Parkinson's disease, 2-iodo-N-(4-isopropylphenyl)benzamide protects dopaminergic neurons from oxidative stress by activating the Nrf2/ARE pathway.
Vorteile Und Einschränkungen Für Laborexperimente
2-iodo-N-(4-isopropylphenyl)benzamide has several advantages for lab experiments. It is a small molecule that can easily penetrate cell membranes and has a low toxicity profile. However, 2-iodo-N-(4-isopropylphenyl)benzamide has some limitations. It is not very soluble in water, which can make it difficult to work with in some experiments. Additionally, 2-iodo-N-(4-isopropylphenyl)benzamide has not been extensively studied in vivo, so its efficacy and safety in animal models and humans are not well-established.
Zukünftige Richtungen
There are several future directions for research on 2-iodo-N-(4-isopropylphenyl)benzamide. One area of interest is the development of more potent and selective Hsp90 inhibitors based on the structure of 2-iodo-N-(4-isopropylphenyl)benzamide. Another area of interest is the investigation of the efficacy of 2-iodo-N-(4-isopropylphenyl)benzamide in animal models of cancer, Alzheimer's disease, and Parkinson's disease. Additionally, the potential of 2-iodo-N-(4-isopropylphenyl)benzamide as a therapeutic agent for other diseases, such as Huntington's disease and cystic fibrosis, could be explored.
Synthesemethoden
The synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide involves the reaction of 2-iodobenzoic acid with 4-isopropylaniline in the presence of a coupling reagent. The resulting product is then subjected to further reactions to form 2-iodo-N-(4-isopropylphenyl)benzamide. The synthesis of 2-iodo-N-(4-isopropylphenyl)benzamide has been described in detail in a scientific paper by researchers from the University of Michigan.
Wissenschaftliche Forschungsanwendungen
2-iodo-N-(4-isopropylphenyl)benzamide has been shown to have potential in treating various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, 2-iodo-N-(4-isopropylphenyl)benzamide has been found to inhibit the growth of cancer cells and induce apoptosis. In Alzheimer's disease research, 2-iodo-N-(4-isopropylphenyl)benzamide has been shown to reduce the accumulation of amyloid-beta plaques, which are a hallmark of the disease. In Parkinson's disease research, 2-iodo-N-(4-isopropylphenyl)benzamide has been found to protect dopaminergic neurons from oxidative stress.
Eigenschaften
Molekularformel |
C16H16INO |
|---|---|
Molekulargewicht |
365.21 g/mol |
IUPAC-Name |
2-iodo-N-(4-propan-2-ylphenyl)benzamide |
InChI |
InChI=1S/C16H16INO/c1-11(2)12-7-9-13(10-8-12)18-16(19)14-5-3-4-6-15(14)17/h3-11H,1-2H3,(H,18,19) |
InChI-Schlüssel |
APXSURZQKZCGCL-UHFFFAOYSA-N |
SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Kanonische SMILES |
CC(C)C1=CC=C(C=C1)NC(=O)C2=CC=CC=C2I |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



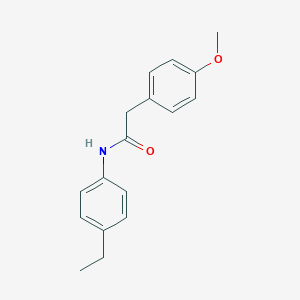

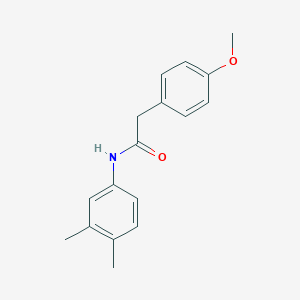
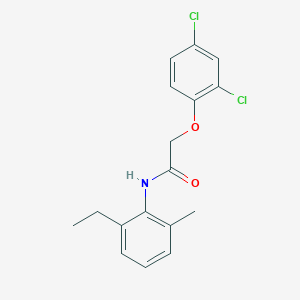
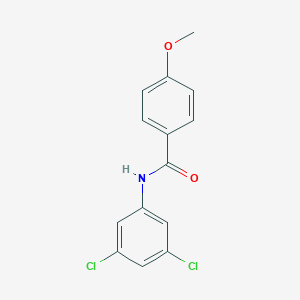

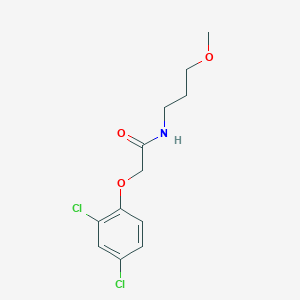
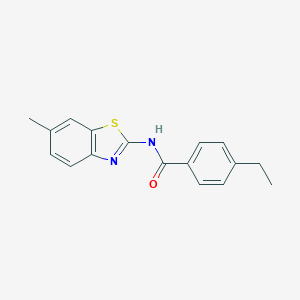
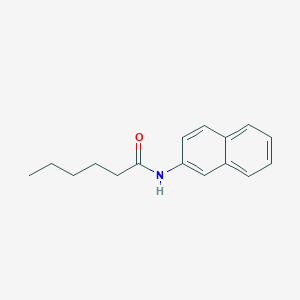
![Dimethyl 5-{[(2-naphthyloxy)acetyl]amino}isophthalate](/img/structure/B291833.png)
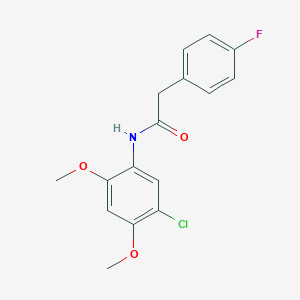
![2-(4-methoxyphenyl)-N-(6-{[(4-methoxyphenyl)acetyl]amino}hexyl)acetamide](/img/structure/B291835.png)
